

Entellan application in immunohistochemistry (IHC) slide preparation.

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Entellan: Application and Protocols for Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entellan is a rapid, anhydrous mounting medium widely used in microscopy for the permanent preservation of stained tissue sections.[1][2][3] Its consistent quality and rapid drying time make it a reliable choice for immunohistochemistry (IHC) workflows.[4][5] Composed of a polymer of mixed acrylates dissolved in either xylene or toluene, **Entellan** provides a clear, transparent film that protects the specimen and allows for long-term storage without significant color fading.[1][2][3][5][6] This document provides detailed application notes and protocols for the use of **Entellan** in IHC slide preparation.

Key Properties and Formulations

The choice of **Entellan** formulation can depend on the clearing agent used in the final steps of the IHC protocol. The physical properties of **Entellan** are crucial for achieving optimal microscopic visualization.

Quantitative Data Summary



A summary of the key quantitative data for different **Entellan** formulations is presented below. The refractive index of the mounting medium should ideally match that of the glass slide and coverslip (approximately 1.52) and the fixed tissue (approximately 1.53) to minimize light scattering and enhance image clarity.[4]

Property	Entellan (Toluene-based)	Entellan new (Xylene- based)
Refractive Index (at 20°C)	1.492 - 1.500[2][3][7]	1.490 - 1.500[5]
Viscosity (at 20°C)	60 - 100 mPa·s[2][3]	250 - 600 mPa⋅s
Density (at 20°C / 4°C)	0.925 - 0.935 g/cm ³ [2][3]	0.94 - 0.96 g/cm ³
Setting Time (at room temp.)	Approximately 20 minutes[4]	Approximately 20 minutes[5]
Solvent	Toluene[1][2][3]	Xylene[5][6]

Experimental Protocols

The following is a detailed, step-by-step protocol for a standard immunohistochemistry (IHC) workflow, culminating in the application of **Entellan** for permanent slide mounting.

I. Deparaffinization and Rehydration of Tissue Sections

This initial step is crucial for removing the paraffin wax from the tissue sections and rehydrating them for subsequent antibody staining.

- Deparaffinization:
 - Immerse slides in two changes of xylene for 5 minutes each.[8][9]
- Rehydration:
 - Transfer slides through a graded series of alcohol:
 - 100% ethanol, two changes for 3 minutes each.[8]
 - 95% ethanol for 3 minutes.[8]



- 70% ethanol for 3 minutes.[8]
- 50% ethanol for 3 minutes.[8]
- Rinse slides in gently running tap water for 5 minutes.[8]

II. Antigen Retrieval

This step is often necessary to unmask antigenic epitopes that may have been altered by formalin fixation.[8] The heat-induced epitope retrieval (HIER) method using a citrate buffer is commonly employed.

- Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).[8][9]
- Heat the container to 95-100°C for 10-20 minutes.[8][9]
- Allow the slides to cool in the buffer for 20 minutes at room temperature.[8][9]
- Rinse slides with Phosphate Buffered Saline (PBS) two times for 5 minutes each.[8]

III. Immunohistochemical Staining

This phase involves blocking endogenous enzymes, applying primary and secondary antibodies, and developing the chromogenic signal.

- Blocking Endogenous Peroxidase:
 - Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[8][9]
 - Rinse with PBS two times for 5 minutes each.[8]
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking buffer (e.g., 10% normal serum from the host species of the secondary antibody) for one hour at 37°C.[9]
- Primary Antibody Incubation:



- Dilute the primary antibody to its optimal concentration in a suitable diluent (e.g., 1% BSA in PBS).
- Apply the primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[10]
- Rinse slides three times with PBS for 5 minutes each.[9]
- · Secondary Antibody Incubation:
 - Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) diluted according to the manufacturer's instructions.
 - Incubate for 1 hour at room temperature.[10]
 - Rinse slides three times with PBS for 5 minutes each.[9]
- Chromogen Development:
 - Apply a suitable chromogen substrate solution (e.g., DAB) and incubate until the desired color intensity is reached (typically less than 5 minutes).[8]
 - Wash slides with distilled water.[11]

IV. Counterstaining, Dehydration, and Mounting with Entellan

The final steps involve counterstaining to visualize cell nuclei, dehydrating the tissue again, and permanently mounting the coverslip with **Entellan**.

- Counterstaining (Optional):
 - Immerse slides in Hematoxylin for 1-2 minutes.[8]
 - Rinse the slides in running tap water for 10 minutes.
- Dehydration:



- Dehydrate the tissue slides through a graded series of alcohol:
 - 95% ethanol, two changes for 5 minutes each.[8]
 - 100% ethanol, two changes for 5 minutes each.[8]
- Clearing:
 - Clear the tissue slides in two changes of xylene for 5 minutes each.[8]
- Mounting with Entellan:
 - Place the slide on a flat surface.
 - Apply one to two drops of Entellan onto the tissue section.[5]
 - Carefully lower a coverslip over the tissue, avoiding the formation of air bubbles.
 - Allow the slide to dry in a horizontal position in a well-ventilated area or fume hood.[5] The
 typical setting time at room temperature is approximately 20 minutes.[4][5]
 - Excess mounting medium can be removed with a cloth moistened with xylene.

Diagrams

Immunohistochemistry (IHC) Experimental Workflow

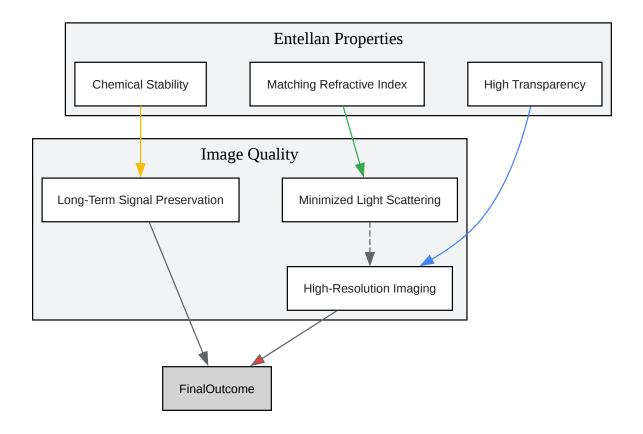


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Caption: Immunohistochemistry (IHC) workflow from sample preparation to final slide mounting with **Entellan**.



Logical Relationship of Mounting Medium Properties to Image Quality



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Caption: Relationship between **Entellan**'s properties and the resulting microscopic image quality.

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